molecular formula C9H14O4 B14638103 acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol CAS No. 54226-08-3

acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol

Katalognummer: B14638103
CAS-Nummer: 54226-08-3
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: GZPLQSCEIULPEG-ZJLYAJKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol is a compound that combines the properties of acetic acid and a methoxy-substituted cyclohexadienol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclohexadienol precursor with acetic acid under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other methoxy-substituted cyclohexadienols and acetic acid derivatives. Examples are:

Uniqueness

The uniqueness of acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of acetic acid and methoxy-substituted cyclohexadienol moieties makes it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

54226-08-3

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

acetic acid;(1R,6R)-6-methoxycyclohexa-2,4-dien-1-ol

InChI

InChI=1S/C7H10O2.C2H4O2/c1-9-7-5-3-2-4-6(7)8;1-2(3)4/h2-8H,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1

InChI-Schlüssel

GZPLQSCEIULPEG-ZJLYAJKPSA-N

Isomerische SMILES

CC(=O)O.CO[C@@H]1C=CC=C[C@H]1O

Kanonische SMILES

CC(=O)O.COC1C=CC=CC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.